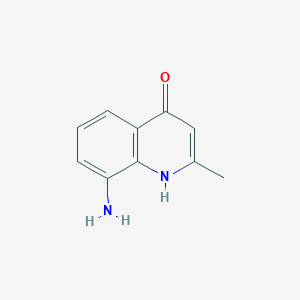

8-Amino-2-methyl-4-quinolinol

Description

Overview of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net This is attributed to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govsphinxsai.com The presence of the nitrogen atom and the extended π-system allows for various intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. nih.govnih.gov Consequently, quinoline derivatives have been developed as effective agents for a multitude of therapeutic areas.

The versatility of the quinoline ring also lies in its synthetic accessibility. Numerous named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide robust methods for constructing the quinoline core from simple starting materials. nih.gov This has enabled chemists to generate extensive libraries of substituted quinolines for structure-activity relationship (SAR) studies, further fueling drug discovery efforts.

Historical Context of Substituted Quinoline Derivatives Research

The history of substituted quinoline derivatives is rich and dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark. This natural product, a potent antimalarial, features a quinoline core and sparked immense interest in the synthesis and investigation of related compounds. Early research focused on modifying the quinoline scaffold to improve upon the activity of natural products and to develop synthetic alternatives. This led to the discovery of a wide range of substituted quinolines with diverse biological activities. The development of synthetic methodologies has been a key driver in this field, allowing for the precise placement of various functional groups on the quinoline ring system.

Rationale for Investigating the Multifunctional 8-Amino-2-methyl-4-quinolinol Core

The specific substitution pattern of this compound, featuring an amino group at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, creates a molecule with a unique electronic and steric profile. This combination of functional groups on the quinoline framework is the primary driver for its investigation in chemical research.

Amino Group (C8): The amino group at the 8-position is a strong electron-donating group, which increases the electron density of the aromatic system. This can enhance the molecule's ability to participate in electrophilic aromatic substitution reactions and can also influence its metal-chelating properties. nih.gov The 8-aminoquinoline (B160924) scaffold itself is a well-known chelating agent for various metal ions. researchgate.netresearchgate.net

Methyl Group (C2): The methyl group at the 2-position is an electron-donating group that can influence the basicity of the quinoline nitrogen. Sterically, it can affect the planarity of the molecule and influence how it interacts with biological targets.

Hydroxyl Group (C4): The hydroxyl group at the 4-position, in the form of a 4-quinolinol, introduces a tautomeric equilibrium between the keto and enol forms. This group can act as both a hydrogen bond donor and acceptor, significantly impacting the molecule's solubility and its interactions with biological macromolecules. The 4-quinolinol moiety is a key feature in many biologically active compounds.

The combination of these three groups on a single quinoline scaffold creates a molecule with multiple potential interaction sites, making it a versatile building block for the synthesis of more complex molecules and a candidate for various applications.

This compound sits (B43327) at the intersection of two major classes of quinoline derivatives: quinolinols and aminoquinolines. Research into 8-hydroxyquinolines (a class of quinolinols) has a long history, with these compounds being recognized for their strong metal-chelating abilities and a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov Similarly, 8-aminoquinolines have been extensively studied, particularly for their antimalarial properties. nih.gov

The compound this compound can be viewed as a hybrid of these two important classes. Its investigation allows researchers to explore how the combined electronic and steric effects of the amino, methyl, and hydroxyl groups modulate the known properties of the parent quinolinol and aminoquinoline scaffolds. This exploration could lead to the discovery of novel compounds with enhanced or entirely new functionalities.

Detailed Research Findings

While specific research exclusively focused on this compound is limited, a significant body of work on closely related substituted quinolines provides a strong basis for understanding its potential chemical behavior and applications. The synthesis of such a molecule would likely involve multi-step sequences, potentially starting from a substituted aniline (B41778) and employing classic quinoline synthesis reactions, followed by functional group interconversions.

The characterization of this compound would rely on standard spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound (based on related structures)

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR | Aromatic protons on the benzene and pyridine rings, a singlet for the methyl group, and signals for the amino and hydroxyl protons (which may be broad and exchangeable). |

| ¹³C NMR | Distinct signals for each of the carbon atoms in the quinoline core, including the substituted positions. |

| IR Spectroscopy | Characteristic absorption bands for N-H and O-H stretching (potentially broad due to hydrogen bonding), C-H stretching, C=C and C=N stretching in the aromatic rings, and C-N and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the quinoline core and its substituents. |

The potential research applications of this compound are likely to be in areas where the properties of both 8-aminoquinolines and 4-quinolinols are beneficial. These could include:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, leveraging its potential metal-chelating and hydrogen-bonding capabilities to interact with biological targets.

Materials Science: As a ligand for the synthesis of novel metal complexes with interesting photophysical or catalytic properties. The combination of coordinating groups could lead to unique complex geometries and functionalities.

Chemical Biology: As a tool to probe biological systems, for example, as a fluorescent sensor for metal ions, where the binding event could lead to a change in its emission properties.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer, Antimalarial, Neuroprotective agents | The quinoline core is a known pharmacophore. The specific substituents offer multiple points for interaction with biological targets. |

| Materials Science | Ligand for catalysts, Fluorescent materials | The amino and hydroxyl groups are excellent coordinating sites for metal ions. The quinoline ring system can be part of a larger conjugated system. |

| Chemical Biology | Fluorescent probes for metal ions | The 8-aminoquinoline and 4-quinolinol moieties are known to be involved in metal chelation, which can modulate fluorescence. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-amino-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAIOISABOGACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307276 | |

| Record name | 8-Amino-2-methyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91818-22-3 | |

| Record name | 8-Amino-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91818-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-2-methyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 8 Amino 2 Methyl 4 Quinolinol

Retrosynthetic Analysis of 8-Amino-2-methyl-4-quinolinol

A retrosynthetic analysis of this compound identifies key bond disconnections that simplify the target molecule into more readily available starting materials. The primary disconnections are:

C8-N Bond Disconnection : The amino group at the C8 position is a logical point for disconnection. This can be traced back to an 8-nitroquinoline (B147351) precursor via a reduction reaction, or to an 8-haloquinoline through a nucleophilic substitution or coupling reaction. The nitro pathway is often preferred due to the well-established electrophilic nitration of the quinoline (B57606) ring system.

Quinoline Ring Disconnection : The quinoline ring itself can be deconstructed through several established synthetic routes. A common approach, such as the Conrad-Limpach synthesis, disconnects the molecule into an aniline (B41778) derivative and a β-ketoester. For this compound, this leads back to a 1,3-diaminobenzene derivative and ethyl acetoacetate (B1235776).

This analysis suggests a forward synthesis beginning with the construction of a substituted 2-methyl-4-quinolinol core, followed by functionalization at the C8 position to introduce the amino group.

Precursor Synthesis Routes to the 2-Methyl-4-quinolinol Core

The formation of the quinoline scaffold is a cornerstone of the synthesis. Various condensation reactions have been developed over the years to construct this bicyclic heterocycle from acyclic precursors.

Several named reactions are fundamental to quinoline synthesis, each offering pathways to different substitution patterns.

Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). pharmaguideline.comslideshare.net The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. slideshare.net

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, leading to the formation of substituted quinolines. nih.govwikipedia.org This method is particularly useful for producing 2- and 4-substituted quinolines. nih.gov

Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound (like a β-diketone). pharmaguideline.comslideshare.net The resulting β-amino enone intermediate is then cyclized with heat to yield a substituted quinoline. pharmaguideline.com

Table 1: Comparison of Classic Quinoline Synthesis Methods

| Reaction Name | Precursors | Conditions | Typical Product |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Strong Acid (e.g., H₂SO₄) | Unsubstituted or Substituted Quinolines pharmaguideline.comslideshare.net |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed | 2- and/or 4-Substituted Quinolines nih.govwikipedia.org |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Acid-catalyzed, Heat | 2,4-Disubstituted Quinolines iipseries.org |

| Conrad-Limpach | Aniline, β-Ketoester | Thermal or Acid-catalyzed | 4-Hydroxyquinolines (4-Quinolones) pharmaguideline.comfly-chem.com |

For the specific synthesis of the 2-methyl-4-quinolinol core, the Conrad-Limpach-Knorr synthesis is a highly effective method. pharmaguideline.com This reaction involves the condensation of an aniline with a β-ketoester. fly-chem.com

To obtain the desired 4-quinolinol (which exists in tautomeric equilibrium with the 4-hydroxyquinoline (B1666331) form), the reaction is typically carried out at lower temperatures (around 140-160°C). This condition favors the formation of a β-aminoacrylate intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline product. pharmaguideline.com The specific precursors for 2-methyl-4-quinolinol are aniline and ethyl acetoacetate. The cyclization of the intermediate, ethyl β-anilinocrotonate, can be achieved by heating it in a high-boiling point solvent like Dowtherm or paraffin oil to temperatures around 250°C. orgsyn.org

Introduction of the 8-Amino Functionality

Once the 2-methyl-4-quinolinol core is synthesized, the next critical step is the introduction of the amino group at the C8 position of the benzene (B151609) ring portion of the molecule. Electrophilic substitution on the quinoline ring generally favors the 5- and 8-positions. pharmaguideline.comquora.com

Directly adding an amino group to the C8 position can be accomplished through several strategies:

Direct C-H Amination : Modern synthetic methods have explored the direct C-H functionalization of quinolines. These reactions often require transition metal catalysts, such as iridium or copper, and may involve directing groups to achieve regioselectivity for the C8 position. acs.orgnih.gov This approach allows for the use of commercially available primary and secondary amines as the nitrogen source under relatively mild conditions. acs.org

Nucleophilic Aromatic Substitution : If a suitable leaving group, such as a halogen (e.g., bromine), is present at the C8 position, the amino group can be introduced via nucleophilic aromatic substitution. For instance, 2-methyl-8-bromoquinoline can be aminated using ammonia or an ammonia equivalent in the presence of a copper catalyst and a strong base. google.com

The most traditional and widely employed method for introducing an 8-amino group is through the reduction of an 8-nitroquinoline precursor. wikipedia.org This two-step process involves:

Nitration : The 2-methyl-4-quinolinol core is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of the 5-nitro and 8-nitro isomers. wikipedia.org

Separation and Reduction : The 8-nitro isomer is separated from the mixture, often by methods like distillation or sublimation. wikipedia.org The isolated 8-nitro-2-methyl-4-quinolinol is then subjected to reduction. A variety of reducing agents can be used to convert the nitro group to an amine, including:

Tin (Sn) powder in the presence of hydrochloric acid (HCl). wikipedia.org

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Other reducing agents like iron (Fe) in acetic acid.

This reduction step reliably provides the target this compound.

Table 2: Methods for Introducing the 8-Amino Group

| Method | Precursor | Reagents | Key Features |

| Direct C-H Amination | 2-Methyl-4-quinolinol | Metal Catalyst (e.g., Ir, Cu), Amine Source | Atom-economical, avoids pre-functionalization. acs.org |

| Nucleophilic Substitution | 8-Bromo-2-methyl-4-quinolinol | Ammonia, Cu Catalyst, Base | Requires a pre-installed leaving group. google.com |

| Reduction of Nitro Group | 8-Nitro-2-methyl-4-quinolinol | Reducing Agent (e.g., Sn/HCl, H₂/Pd-C) | High-yielding and reliable, but requires a nitration/separation sequence. wikipedia.org |

Based on a thorough review of available scientific literature, there is no specific information detailing the synthetic methodologies and derivatization strategies for the chemical compound “this compound” corresponding to the requested outline. Research and documentation are available for structurally related but distinct compounds, such as 8-amino-2-methylquinoline, 2-amino-8-quinolinol, and 8-aminoquinoline (B160924) itself. However, applying the specific reaction conditions, findings, and data from these related molecules to this compound would be scientifically inaccurate.

The precise substitution pattern of the amino group at position C8, the methyl group at C2, and the hydroxyl group at C4 creates a unique chemical entity. The electronic and steric properties of this specific arrangement would significantly influence its reactivity in acylation, alkylation, arylation, and coupling reactions, as well as its potential to form fused heterocyclic systems. Without direct experimental data for this compound, it is not possible to provide the detailed, accurate, and scientifically validated content required by the user's outline.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and adherence to the specified compound.

Spectroscopic Characterization and Structural Elucidation of 8 Amino 2 Methyl 4 Quinolinol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as employing two-dimensional NMR techniques, a definitive assignment of the atomic connectivity within 8-Amino-2-methyl-4-quinolinol can be achieved.

Proton (¹H) NMR Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons in the molecule. The chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring functional groups.

Generally, protons attached to aromatic rings, such as the quinoline (B57606) core, appear in the downfield region (typically δ 6.5-8.0) due to the ring current effect. libretexts.org The protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline scaffold will exhibit distinct chemical shifts based on their position relative to the amino, methyl, and hydroxyl substituents. For instance, the methyl group protons (–CH₃) are expected to appear in the upfield region, typically around 2.4–2.7 ppm, characteristic of an aromatic methyl group. libretexts.org The amino group (–NH₂) protons often present as a broad signal, and the hydroxyl (–OH) proton's chemical shift can vary significantly depending on solvent and concentration.

A detailed analysis of a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, showed proton signals in distinct regions that aid in the structural assignment. researchgate.net For this compound, specific assignments would require experimental data, but expected regions for the aromatic protons can be predicted based on substituent effects. The amino group at position 8 and the hydroxyl group at position 4 will influence the chemical shifts of the adjacent protons on the quinoline ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C2) | ~2.4 - 2.7 | Singlet |

| H3 | Varies | Singlet |

| H5 | ~6.5 - 8.0 | Doublet |

| H6 | ~6.5 - 8.0 | Triplet |

| H7 | ~6.5 - 8.0 | Doublet |

| NH₂ (at C8) | Broad | Singlet |

| OH (at C4) | Broad | Singlet |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and experimental conditions. The predictions are based on general principles of NMR spectroscopy. libretexts.org

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups attached to the carbon atoms.

For this compound, the carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom bearing the hydroxyl group (C4) and the carbon with the amino group (C8) are expected to be significantly shifted due to the electronegativity of oxygen and nitrogen. The carbon of the methyl group (–CH₃) will appear in the upfield region.

In a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon atom attached to the amino group (C4 in that case) and the carbon attached to the methyl group (C2) were assigned specific chemical shifts based on experimental and theoretical data. researchgate.net A similar approach can be applied to this compound.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 - 160 |

| C3 | ~100 - 110 |

| C4 | ~155 - 165 |

| C4a | ~140 - 150 |

| C5 | ~110 - 120 |

| C6 | ~120 - 130 |

| C7 | ~115 - 125 |

| C8 | ~140 - 150 |

| C8a | ~135 - 145 |

| CH₃ (at C2) | ~20 - 25 |

Note: These are predicted ranges and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system. For example, a cross-peak between the protons at C5 and C6, and between C6 and C7, would confirm their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.educolumbia.edu This experiment is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the proton signal of the methyl group would show a cross-peak with the carbon signal of that same methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comcolumbia.edu This technique is instrumental in connecting different fragments of the molecule. For example, the protons of the methyl group at C2 would show correlations to the C2 and C3 carbons of the quinoline ring, confirming its attachment point. HMBC can also help in assigning quaternary carbons (carbons with no attached protons) by observing correlations from nearby protons.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thus confirming its molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of intramolecular interactions.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching : The hydroxyl (O-H) and amino (N-H) groups will exhibit stretching vibrations in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹. The N-H stretching of a primary amine usually appears as two bands (symmetric and asymmetric stretching). The O-H stretching band is often broad, especially if involved in hydrogen bonding. In a study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, N-H stretching modes were observed at 3383 cm⁻¹ in the FT-IR spectrum. dergipark.org.tr

C-H Stretching : Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the C=C and C=N bonds within the quinoline ring system occur in the 1400-1650 cm⁻¹ region. For a related quinoline derivative, these vibrations were assigned to bands observed at 1569 cm⁻¹, 1619 cm⁻¹, and 1638 cm⁻¹ in the FT-IR spectrum. dergipark.org.tr

C-O and C-N Stretching : The C-O stretching vibration of the phenolic hydroxyl group and the C-N stretching of the aromatic amine are expected in the 1200-1350 cm⁻¹ region.

Bending Vibrations : In-plane and out-of-plane bending vibrations for O-H, N-H, and C-H bonds will appear at lower frequencies in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200 - 3400 (broad) |

| -NH₂ | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C, C=N | Ring Stretching | 1400 - 1650 |

| C-O | Stretching | 1200 - 1300 |

| C-N | Stretching | 1250 - 1350 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment. dergipark.org.tr

Investigation of Intramolecular Interactions via Vibrational Modes

The vibrational spectra can also provide evidence for intramolecular interactions, such as hydrogen bonding. In this compound, there is a possibility of an intramolecular hydrogen bond between the hydroxyl group at position 4 and the nitrogen atom of the quinoline ring. The presence of such a hydrogen bond would lead to a broadening and a shift to lower frequency (red shift) of the O-H stretching band in the IR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy is pivotal in understanding the electronic structure and photophysical behavior of quinoline derivatives. The arrangement of chromophores and the nature of electronic transitions dictate the compound's interaction with light.

Characterization of Electronic Transitions and Chromophores

The electronic absorption spectra of quinoline derivatives, including this compound, are primarily governed by the quinoline ring system, which acts as the principal chromophore. The UV-Vis spectrum of compounds containing a quinoline ring typically displays absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net For instance, studies on similar molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline have helped in assigning these transitions. dergipark.org.tr

The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions, which are typically less intense, involve the excitation of a non-bonding electron from the nitrogen atom of the quinoline ring to an antibonding π* orbital. researchgate.net The presence of substituents like the amino (-NH2) and hydroxyl (-OH) groups in this compound can cause shifts in the absorption maxima (λmax). These auxochromic groups can modify the energy levels of the molecular orbitals, often leading to a bathochromic (red) shift in the absorption bands. researchgate.net

Metal chelation studies on related 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives show significant changes in their UV-Vis spectra upon binding with metal ions, indicating that the electronic structure is sensitive to coordination. nih.gov

Table 1: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | 230 - 320 | High-intensity transitions within the aromatic quinoline ring. researchgate.net |

Luminescence Properties and Quantum Yield Determinations

Quinoline itself exhibits weak fluorescence; however, its derivatives, particularly those with amino and hydroxyl substitutions like 8-hydroxyquinoline, can be highly fluorescent, especially upon chelation with metal ions. nih.gov The fluorescence properties of this compound are expected to be influenced by factors such as solvent polarity and the potential for excited-state intramolecular proton transfer (ESIPT). nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound (C10H10N2O), the expected nominal molecular weight is 174 g/mol .

The fragmentation of this compound under electron ionization (EI) would likely follow patterns characteristic of aromatic amines and quinoline structures. libretexts.org A key feature for compounds with an odd number of nitrogen atoms is an odd nominal molecular weight, which holds true for this compound. libretexts.org

The mass spectrum is expected to show a prominent molecular ion peak (M+). Common fragmentation pathways for related structures include:

α-Cleavage: This is a dominant fragmentation mode for aliphatic amines and could lead to the loss of the methyl group (CH3•, 15 Da) from the 2-position. libretexts.org

Loss of Small Molecules: Fragmentation of the quinoline ring can occur, although the aromatic system provides stability. libretexts.org For related 8-aminoquinoline, the primary peaks observed are the molecular ion (m/z 144) and a fragment at m/z 117, corresponding to the loss of HCN. nih.gov

McLafferty Rearrangement: This is less likely given the structure but can occur in derivatives with longer alkyl chains. miamioh.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value/Fragment | Reference |

|---|---|---|

| Molecular Formula | C10H10N2O | |

| Nominal Molecular Weight | 174 | |

| Molecular Ion Peak (M+) | m/z 174 | libretexts.org |

| Key Fragment (Loss of CH3) | m/z 159 | libretexts.org |

| Key Fragment (Loss of NH2) | m/z 158 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Geometry and Conformation

While the specific crystal structure of this compound is not detailed in the search results, data from closely related compounds like 8-hydroxy-2-methylquinoline and 4-amino-2-methyl-quinoline monohydrate allow for a reliable prediction of its solid-state structure. nih.govresearchgate.net

The quinoline ring system is expected to be essentially planar. The substituents—amino, methyl, and hydroxyl groups—will lie in or very close to this plane. Crystal structure analysis of 8-hydroxy-2-methylquinoline reveals an orthorhombic crystal system with space group Pbca. researchgate.net In contrast, 4-amino-2-methyl-quinoline monohydrate crystallizes in the monoclinic system (space group P21/c). nih.govscispace.com The precise bond lengths and angles for this compound can be inferred from these known structures. For example, the C-N bonds within the quinoline ring are typically around 1.32-1.37 Å, and the C-O bond of the hydroxyl group is approximately 1.35 Å. researchgate.net

Table 3: Crystallographic Data for Related Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 8-Hydroxy-2-methylquinoline | Orthorhombic | Pbca | Two independent molecules in the asymmetric unit forming a dimer. | researchgate.net |

| 4-Amino-2-methyl-quinoline monohydrate | Monoclinic | P21/c | Stabilized by intermolecular hydrogen bonds with a water molecule. | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound will be significantly influenced by intermolecular forces, particularly hydrogen bonding. The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (N-quinoline, O-hydroxyl, N-amino) allows for a rich network of hydrogen bonds.

Based on crystal structures of related compounds, the following interactions are expected:

Hydrogen Bonding: Intermolecular O-H···N, N-H···O, and N-H···N hydrogen bonds are highly probable, leading to the formation of dimers or extended chains. nih.gov In the crystal structure of 8-hydroxy-2-methylquinoline, two molecules are linked by a pair of O—H···N hydrogen bonds to form a dimer. researchgate.net Similarly, polymorphs of 8-hydroxyquinoline show dimer formation through O—H···N bonds. nih.gov An intramolecular hydrogen bond between the 4-hydroxyl group and the quinoline nitrogen is also possible, which can influence the conformation and photophysical properties. scispace.com

π-π Stacking: While possible due to the aromatic quinoline core, significant π-π stacking interactions are not always observed in related structures. For instance, in a rhodium complex of an 8-hydroxyquinoline derivative, no significant π–π interactions were found. nih.gov The packing may instead be dominated by the stronger hydrogen bonding interactions.

Computational Chemistry and Theoretical Investigations of 8 Amino 2 Methyl 4 Quinolinol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling molecular systems.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Geometry Optimization

Geometry optimization is a critical computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed for this purpose. HF is an ab initio method that uses the wavefunction of electrons to approximate the system's properties. nih.gov DFT, on the other hand, utilizes the electron probability density, which can offer a balance of accuracy and computational cost. nih.gov

For quinoline (B57606) derivatives, such as the related compound 4-amino-2-methylquinoline, both HF and DFT calculations have been used to determine optimized geometries. nih.gov Studies have shown that the geometric parameters obtained from these methods are generally in good agreement with experimental data derived from techniques like X-ray crystallography. nih.gov For instance, calculations on 2-amino-4-methoxy-6-methyl pyrimidine (B1678525) show that methods like B3LYP, a DFT functional, can predict bond lengths and angles with high accuracy when appropriate basis sets are used. iosrjournals.org

Below is a table showing representative optimized geometric parameters for a similar quinoline structure, calculated using DFT methods.

Table 1: Selected Optimized Geometric Parameters of a Quinoline Derivative (DFT/B3LYP) (Note: Data is representative of typical quinoline structures as direct data for 8-Amino-2-methyl-4-quinolinol is not available in the cited literature.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.375 | C2-N1-C9 | 117.5 |

| C2-C3 | 1.380 | N1-C2-C3 | 122.5 |

| C3-C4 | 1.450 | C2-C3-C4 | 120.0 |

| C4-N(amino) | 1.385 | C3-C4-C10 | 119.0 |

| C2-C(methyl) | 1.510 | N1-C9-C8 | 120.5 |

This table is illustrative. Actual values are highly dependent on the specific molecule, the level of theory (e.g., B3LYP, M06-2X), and the basis set (e.g., 6-31G, cc-pVTZ). researchgate.netresearchgate.net*

Calculation of Electronic Properties (HOMO-LUMO Energies, Charge Transfer)

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govbiomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer (ICT). biomedres.us This charge transfer is responsible for many of the chemical and biological properties of molecules. dergipark.org.tr DFT calculations are widely used to compute these orbital energies. For various quinoline derivatives, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. dergipark.org.tr The energy gap for quinoline derivatives has been calculated to be in the range of 3.7 to 3.9 eV, indicating significant stability. dergipark.org.tr A large gap is associated with high stability and low reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies and Properties of a Quinoline Derivative (Note: Values are illustrative based on calculations for related quinoline compounds. biomedres.usdergipark.org.trresearchgate.net)

| Property | Value (eV) | Description |

| EHOMO | -6.65 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.83 | Indicates chemical reactivity and stability biomedres.us |

| Chemical Potential (µ) | -4.235 | Measures the escaping tendency of an electron |

| Chemical Hardness (η) | 2.415 | Resistance to change in electron distribution biomedres.us |

| Chemical Softness (S) | 0.207 | Reciprocal of hardness, indicates reactivity nih.gov |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations at the B3LYP level have shown excellent agreement with experimental IR and Raman spectra. dergipark.org.tr Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides reliable predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr Comparing calculated shifts with experimental data helps confirm molecular structures and assign spectral peaks. researchgate.netrug.nl This is particularly useful for complex molecules where spectral assignments can be ambiguous. nih.gov

Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for a Related Quinoline Derivative (Note: Data derived from a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d6. researchgate.net)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) B3LYP/cc-pVQZ |

| C2 | 159.8 | 160.6 |

| C4 | 159.8 | 160.6 |

| C5 | 160.9 | 172.4 |

| C(methyl) | 25.0 | 24.5 |

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics simulations and conformational analysis explore how molecules move and exist in different stable or semi-stable forms.

Study of Tautomeric Equilibria (e.g., Keto-Enol Forms of 4-Quinolinol)

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. masterorganicchemistry.com this compound can exhibit two significant types of tautomerism.

The first is the well-known keto-enol tautomerism associated with the 4-hydroxyquinoline (B1666331) moiety. The molecule can exist in the enol form (4-quinolinol) or the keto form (4-quinolinone). researchgate.net Computational studies on similar 4-hydroxyquinoline systems have shown that the keto tautomer is often more stable, a finding supported by both theoretical calculations and experimental data. researchgate.net The relative stability depends on factors like substitution, solvent, and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov For some complex aromatic systems, the diketone tautomer can become the more stable form. nih.gov

The second type of tautomerism involves the 8-amino group, where protonation can occur at either the ring nitrogen or the exocyclic amino nitrogen. Studies on related 8-aminoquinolines using fluorimetric and absorptiometric methods, supported by theoretical insights, suggest that an equilibrium between these two protonated forms can exist. nih.gov

Figure 1: Tautomeric Equilibria in this compound (A depiction of the keto-enol tautomerism of the 4-hydroxyquinoline core and potential protonation sites on the 8-aminoquinoline (B160924) structure.)

Conformational Stability and Energetics (Monomeric vs. Dimeric Forms)

Molecules containing both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the quinoline nitrogen and hydroxyl oxygen) can form intermolecular hydrogen bonds, leading to the formation of stable dimers or larger aggregates. researchgate.net Computational studies can be used to investigate the energetics and stability of these dimeric forms compared to the monomer.

For quinoline derivatives, dimerization is often driven by the formation of strong N-H···O or O-H···N hydrogen bonds. nih.govsemanticscholar.org DFT calculations can model these interactions, predicting the geometry of the dimer and the energy of the hydrogen bonds. researchgate.net For instance, studies on 1H-pyrrolo[3,2-h]quinoline show that it can form cyclic, doubly hydrogen-bonded dimers in either planar or twisted conformations, with distinct vibrational signatures that can be predicted computationally. researchgate.net The stability of these dimers is a key factor in understanding their crystal packing and solid-state properties. nih.gov The analysis of such interactions is crucial for crystal engineering and materials science. nih.gov

Topological Analysis of Electron Density (QTAIM, NCI-RDG) for Non-Covalent Interactions

The study of non-covalent interactions is crucial for understanding the crystal packing, molecular recognition, and supramolecular assembly of chemical compounds. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) are powerful computational tools used to visualize and characterize these weak interactions. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM is a model that analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. nih.govnih.gov Key to this analysis are critical points in the electron density where the gradient of the density is zero. For the analysis of non-covalent interactions, bond critical points (BCPs) found between atoms are of particular interest. The properties at these BCPs, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide quantitative information about the nature and strength of the interaction. dergipark.org.trresearchgate.net

A theoretical QTAIM analysis of this compound would involve:

Identification of BCPs: Locating the bond critical points between atoms involved in hydrogen bonds (e.g., between the amino group, the hydroxyl group, and the quinoline nitrogen) and other weaker van der Waals contacts.

Characterization of Interactions: Analyzing the values at these BCPs. Generally, low values of ρb and a small, positive ∇²ρb are indicative of closed-shell interactions, which include hydrogen bonds and van der Waals forces. The sign of the total energy density (Hb) can further differentiate between stabilizing interactions (Hb < 0) and purely repulsive ones.

Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG)

The NCI-RDG method provides a visually intuitive way to study non-covalent interactions in real space. nih.govnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG), s(r). nih.govscielo.org.mx Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix reveal regions of non-covalent interactions.

In an NCI-RDG analysis of this compound, one would expect to see:

RDG Scatter Plots: These plots would exhibit characteristic spikes at low electron density values, signifying non-covalent interactions.

3D NCI Plots: These plots generate isosurfaces within the molecule, which are color-coded to distinguish different types of interactions. Typically, blue isosurfaces indicate strong, attractive interactions like hydrogen bonds; green indicates weaker van der Waals interactions; and red indicates repulsive steric clashes. This would allow for the visualization of intramolecular hydrogen bonds, such as between the 8-amino group and the 4-hydroxyl group, and intermolecular interactions in a dimer or crystal lattice.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO responses. This compound possesses a π-conjugated quinoline core with an electron-donating amino group and an electron-donating/accepting hydroxyl group, suggesting potential for NLO activity.

Computational assessment of NLO properties typically involves quantum chemical calculations to determine the molecular polarizability (α) and hyperpolarizabilities (β, γ).

Theoretical NLO Calculations

Density Functional Theory (DFT) is a widely used method for predicting NLO properties. nih.gov A computational study on this compound would calculate key NLO parameters:

Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). Molecules must be non-centrosymmetric to have a non-zero β value.

Second Hyperpolarizability (γ): Relates to the third-order NLO response.

These parameters are calculated as derivatives of the energy with respect to an applied electric field. The results are often compared to a standard NLO material, such as urea, to gauge the relative NLO efficiency of the compound under investigation. The calculated values for polarizability and hyperpolarizability components would typically be presented in a table for clear comparison.

Coordination Chemistry and Metal Ion Complexation of 8 Amino 2 Methyl 4 Quinolinol

Ligand Design Principles for Metal Chelation by 8-Amino-2-methyl-4-quinolinol

The efficacy of a molecule as a chelating agent is determined by the number and type of donor atoms and their spatial arrangement, which dictates the stability and structure of the resulting metal complex.

This compound possesses three potential donor atoms: the nitrogen of the quinoline (B57606) ring, the nitrogen of the amino group at position 8, and the oxygen of the hydroxyl group at position 4. However, steric constraints mean that not all atoms can bind to a single metal center simultaneously.

The most probable coordination mode for this ligand is bidentate, forming a stable chelate ring with a metal ion. There are two primary potential bidentate coordination modes:

N,O-Chelation: Involving the quinoline ring nitrogen and the deprotonated hydroxyl (phenolate) oxygen. This is the classic coordination mode for the well-studied 8-hydroxyquinoline (B1678124) (oxine) ligand, which forms a stable five-membered chelate ring. scirp.orgnih.gov

N,N-Chelation: Involving the quinoline ring nitrogen and the amino group nitrogen at the 8-position. This mode is characteristic of 8-aminoquinoline (B160924) and its derivatives, which form a five-membered chelate ring. nih.govunimi.it

Given the structure of this compound, N,N-chelation is the most sterically favored and electronically stable mode. Coordination via the quinoline nitrogen and the 8-amino nitrogen would form a highly stable five-membered ring, a common and favorable arrangement in coordination chemistry. The hydroxyl group at the 4-position would likely remain as a substituent on the periphery of the complex, potentially influencing solubility and intermolecular interactions such as hydrogen bonding.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Size of Chelate Ring | Analogy | Likelihood |

|---|---|---|---|---|

| N,N-Bidentate | Quinoline Nitrogen, 8-Amino Nitrogen | 5-membered | 8-Aminoquinoline nih.gov | High |

| N,O-Bidentate | Quinoline Nitrogen, 4-Hydroxyl Oxygen | 6-membered | (Less common) | Low |

Influence of Substituents (Amino, Methyl, Hydroxyl) on Chelation Affinity and Selectivity

The substituents on the quinoline ring—amino, methyl, and hydroxyl groups—play a crucial role in modulating the electronic properties of the ligand and, consequently, its chelation affinity and selectivity for different metal ions. nih.gov

Amino Group (-NH₂): Located at the 8-position, this group is a primary donor site. As a strong electron-donating group (via resonance), it increases the electron density on the quinoline ring and, most importantly, on the quinoline nitrogen atom. This enhanced Lewis basicity strengthens the coordinate bond with a metal cation.

Collectively, these electron-donating groups make this compound a "softer" and more potent ligand compared to unsubstituted 8-aminoquinoline, suggesting a high affinity for transition metal ions that favor nitrogen donors, such as Cu(II), Ni(II), and Zn(II). acs.orgacs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline-type ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The preparation of metal complexes of this compound would likely follow established methodologies for related ligands. scirp.orgrsc.org A general synthetic route involves dissolving the this compound ligand in a solvent such as ethanol or methanol. A solution of the desired transition metal salt (e.g., chloride, nitrate, or acetate) in the same or a miscible solvent is then added, often dropwise, to the ligand solution. The reaction mixture is typically stirred, and gentle heating may be applied to facilitate the reaction. The resulting metal complex, if insoluble, will precipitate from the solution and can be collected by filtration, washed, and dried. For soluble complexes, slow evaporation of the solvent or vapor diffusion with an anti-solvent can be used to obtain crystalline products.

For bidentate ligands like this compound, the most common metal-to-ligand stoichiometry is 1:2, forming complexes with the general formula [M(L)₂X₂], where L is the neutral quinoline ligand and X is a counter-ion, or [M(L)₂] if the counter-ions are not coordinated. rsc.org In cases where the ligand can deprotonate (though less likely for an amino ligand compared to a hydroxyl ligand), a neutral [M(L-H)₂] complex could form.

Investigations into Biological Activities and Molecular Mechanisms of Action Excluding Clinical Human Trial Data, Dosage, Safety, Adverse Effects

Antimicrobial and Antifungal Activity Studies in In Vitro Models

The quinoline (B57606) nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. The activity is highly dependent on the substitution pattern on the quinoline ring.

Evaluation against Bacterial Strains (e.g., Gram-positive, Gram-negative)

No specific studies detailing the in vitro antibacterial activity of 8-Amino-2-methyl-4-quinolinol were identified. However, the 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) (a tautomeric form of a quinolinol) scaffolds are known for their broad-spectrum antibacterial properties.

Derivatives of 8-hydroxyquinoline (8HQ) have demonstrated potent antimicrobial activity against Gram-positive bacteria. peerj.com The parent 8HQ compound is effective against a range of Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 3.44 and 13.78 µM. peerj.com Furthermore, halogenated derivatives of 8HQ, such as clioquinol, show enhanced activity against Gram-negative bacteria when compared to the unsubstituted parent compound. peerj.com

Metal complexes of 8-aminoquinoline have also been investigated. Copper complexes of 8-aminoquinoline linked to uracil (B121893) derivatives have shown notable antimicrobial activity against Gram-negative bacteria, including Plesiomonas shigelloides and Shigella dysenteriae. nih.gov The 4-aminoquinoline (B48711) scaffold, another key feature of the target molecule, is also recognized for its antibacterial properties. nih.govwikipedia.org Studies on 8-hydroxyquinoline derivatives have also confirmed activity against Mycobacterium tuberculosis, with some analogs showing MICs below 5 µM. usda.gov

| Compound | Bacterial Type | Activity (MIC) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline (8HQ) | Gram-positive | 3.44-13.78 µM | peerj.com |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Gram-negative | High antigrowth activity | peerj.com |

| 8AQ-Cu-5Iu (Copper complex of 8-aminoquinoline and 5-iodouracil) | Gram-negative (P. shigelloides, S. dysenteriae) | Active | nih.gov |

Assessment against Fungal Species

Direct antifungal data for this compound is not documented. However, derivatives of the parent quinoline structure are widely recognized for their fungicidal properties. researchgate.net Specifically, 4-quinolinol and 8-hydroxyquinoline derivatives have been the focus of antifungal research.

One study highlighted that a derivative of 4-quinolinol, 2,8-bis(trifluoromethyl)-4-quinolinol, and its subsequent analogs exhibited potent antifungal effects against several phytopathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum. nih.govacs.org Certain derivatives were found to be more potent than the commercial fungicide 8-hydroxyquinoline. nih.govacs.org The parent 8-hydroxyquinoline itself is active against a broad range of fungi, including species of Aspergillus, Candida, and Saccharomyces. researchgate.net Its antifungal activity can be influenced by the testing media and is often enhanced when complexed with copper. researchgate.net Additionally, some 7-chloro-4-arylhydrazonequinoline derivatives have shown activity against various Candida species. researchgate.net

Mechanistic Insights into Antimicrobial Action (e.g., Metal Ion Homeostasis Disruption, Membrane Interaction)

While the precise antimicrobial mechanism of this compound is unstudied, the mechanisms of related quinoline compounds are well-documented. A primary mechanism of action for 8-hydroxyquinoline and its derivatives is the chelation of essential metal ions, leading to the disruption of metal homeostasis within microbial cells. This ability to bind metal ions like iron, copper, and zinc is crucial for their biological activity.

For antimalarial 4-aminoquinolines like chloroquine, the mechanism involves accumulation in the parasite's acidic digestive vacuole. nih.govesr.ie There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion. esr.ietaylorandfrancis.com This leads to a buildup of toxic free heme, causing oxidative stress and parasite death. taylorandfrancis.com This mechanism is primarily associated with the 4-aminoquinoline scaffold.

Some 4-quinolinol derivatives are proposed to act by disrupting the fungal cell membrane, causing increased permeability and the subsequent leakage of cellular contents. nih.govacs.org

Enzyme Interaction and Inhibition Studies

The quinoline scaffold is a versatile platform for designing enzyme inhibitors, with substitutions playing a key role in determining target specificity and potency.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

There are no specific reports on cholinesterase inhibition by this compound. However, the 4-aminoquinoline core is a well-established and potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. peerj.comnih.gov

Research has confirmed that the 4-aminoquinoline structure is a highly effective starting point for designing novel cholinesterase inhibitors. peerj.comnih.gov The spatial location of the amino group on the quinoline ring is a critical determinant of activity, with the 4-position conferring strong inhibition. nih.gov Furthermore, the presence of a small hydrophobic group, such as a methyl group, at the 2-position of the quinoline ring has been shown to improve binding affinity through hydrophobic interactions within the enzyme's active site, thereby enhancing inhibitory activity. peerj.com One study identified a 4-aminoquinoline derivative with a methyl group that showed an AChE inhibition of 90.59 ± 0.28% at a 10 µM concentration. peerj.com

| Compound Type/Example | Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| 4-Aminoquinoline Core (Compound 07) | AChE | 90.59 ± 0.28% inhibition at 10 µM; IC₅₀ = 0.72 ± 0.06 µM | peerj.com |

| 4-Aminoquinoline-Adamantane Derivatives | AChE & BChE | Kᵢ values ranging from 0.075 to 25 µM | nih.gov |

Inhibition of Other Relevant Enzymes (e.g., LOX-enzymes, Cathepsin B, KDM4 histone demethylases)

No literature was found describing the inhibition of lipoxygenase (LOX) enzymes or Cathepsin B by this compound or closely related quinoline structures. Research into inhibitors for these enzymes has focused on other chemical scaffolds, such as isoxazole (B147169) derivatives for 5-LOX and quinazoline (B50416) derivatives for Cathepsin B. nih.govbiorxiv.org

Regarding KDM4 histone demethylases, which are 2-oxoglutarate-dependent oxygenases, certain 8-hydroxyquinoline derivatives have been identified as inhibitors. Specifically, 5-carboxy-8-hydroxyquinoline (IOX1) is known as a broad-spectrum inhibitor of several JmjC domain-containing demethylases, including members of the KDM4 family. mdpi.comnih.gov The inhibitory action is often attributed to the ability of the 8-hydroxyquinoline scaffold to chelate the catalytic iron ion (Fe(II)) in the enzyme's active site. bohrium.com While this indicates that the quinolinol portion of the target molecule has the potential for this type of activity, no data exists for the specific this compound structure.

Molecular Binding Phenomena

The ability of a compound to bind to biological macromolecules is a fundamental aspect of its mechanism of action. For this compound and its analogs, research has focused on their interactions with DNA and their potential to modulate the aggregation of amyloid-β peptides.

The quinoline scaffold, a core component of this compound, is a known DNA intercalator. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can lead to a variety of cellular effects. While direct studies on the DNA binding of this compound are not extensively documented, research on related quinoline derivatives provides insights into potential mechanisms.

The general structure of DNA intercalators includes a planar polyaromatic ring system, which facilitates insertion into the DNA structure, and often a cationic side chain that interacts with the negatively charged phosphate (B84403) backbone of DNA. nih.gov For instance, the antimalarial drug chloroquine, a 4-aminoquinoline derivative, has been shown to intercalate into double-stranded DNA (dsDNA) with a dissociation constant (K_D) of approximately 200 µM. researchgate.net This binding is an entropically driven process. researchgate.net The intercalation of such compounds can lead to changes in the physical properties of DNA, such as its length and melting temperature.

Studies on other quinoxaline (B1680401) derivatives have also demonstrated their ability to bind to DNA with high affinity. nih.gov For example, certain triazoloquinoxalines have been identified as potent DNA intercalators and topoisomerase II inhibitors, with IC50 values for DNA binding as low as 29.06 µM. nih.gov The binding affinity can be influenced by the nature and position of substituents on the quinoline ring. nih.gov

Table 1: DNA Binding Affinity of Selected Quinoxaline Derivatives

| Compound | Target Cell Lines | DNA Binding IC50 (µM) |

| Compound 7e | - | 29.06 |

| Doxorubicin | - | 31.27 |

| Compound 7b | - | 32.49 |

| Compound 7g | - | 36.50 |

| Compound 6e | - | 38.00 |

Data sourced from studies on triazoloquinoxaline derivatives. nih.gov

The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. nih.govnih.gov The ability of compounds to interfere with this aggregation process is a significant area of therapeutic research. Derivatives of 8-hydroxyquinoline, structurally similar to this compound, have been investigated for their potential to inhibit Aβ aggregation. nih.gov

A series of multitargeted 8-hydroxyquinoline derivatives have been shown to exhibit significant inhibitory effects against the self-induced aggregation of Aβ(1-42). nih.gov One particular compound, designated as 5b, demonstrated an IC50 value of 5.64 µM for the inhibition of self-induced Aβ aggregation. nih.gov Furthermore, this compound was also capable of chelating biometals such as copper (Cu²⁺) and zinc (Zn²⁺) and inhibiting the metal-induced aggregation of Aβ(1-42). nih.gov The chelation of these metal ions is considered a crucial mechanism, as they are known to promote Aβ aggregation.

Table 2: Inhibition of Self-Induced Aβ(1-42) Aggregation by an 8-Hydroxyquinoline Derivative

| Compound | IC50 for Self-Induced Aβ Aggregation (µM) | Oxygen Radical Absorbance Capacity (ORAC-FL) (Trolox equivalents) |

| Compound 5b | 5.64 | 2.63 |

Data from a study on multitargeted 8-hydroxyquinoline derivatives. nih.gov

Cellular and Subcellular Effects

Beyond direct molecular interactions, the effects of 8-aminoquinoline derivatives at the cellular and subcellular levels have been explored, with a focus on their impact on mitochondrial function, antioxidant activity, and cytoprotective mechanisms.

Overproduction of reactive oxygen species (ROS) is a common factor in various neurodegenerative diseases. nih.gov The 8-aminoquinoline scaffold has been incorporated into novel compounds designed to possess antioxidant properties. nih.gov These derivatives have been shown to act as scavengers of oxygen radicals. nih.gov

Derivatives of 8-quinolinol have demonstrated strong antioxidant activity, which is attributed not only to iron chelation but also to their inherent reducing properties. nih.gov In some assays, 8-quinolinol proved to be a more effective antioxidant than the flavonoids catechin (B1668976) and quercetin. nih.gov The antioxidant mechanism of these compounds can involve the direct scavenging of free radicals, thereby reducing cellular damage. researchgate.net

A study on novel 8-quinoline-N-substituted derivatives combined with natural antioxidants like lipoic, caffeic, and ferulic acids demonstrated their ability to chelate copper and scavenge oxygen radicals in a DPPH assay. nih.gov

Glutamate-induced cytotoxicity is a well-established model for studying neuronal cell death. nih.gov Research has shown that 8-aminoquinoline derivatives can exhibit cytoprotective effects in such models. For instance, selected 8-quinoline-N-substituted derivatives were evaluated in an in vitro model of oxidative stress and were found to possess cytoprotective effects in 661W photoreceptor-like cells. nih.gov

Similarly, 8-hydroxyquinoline derivatives have demonstrated excellent protective effects against oxidative toxins like hydrogen peroxide (H₂O₂) in PC12 cells. nih.gov These protective effects are often linked to their antioxidant and metal-chelating properties. nih.gov The ability to protect cells from excitotoxicity and oxidative stress highlights a potential mechanism of action for this class of compounds in mitigating cellular damage.

Advanced Applications in Materials Science and Analytical Chemistry

Use in Analytical Methods and Separation Techniques

Role as Chelating Reagents for Trace Metal Analysis

The core structure of 8-Amino-2-methyl-4-quinolinol contains both a hydroxyl (-OH) group at position 4 and an amino (-NH2) group at position 8, in addition to the heterocyclic nitrogen atom within the quinoline (B57606) ring. This combination of electron-donating groups suggests a potential for the molecule to act as a chelating agent, forming complexes with metal ions. The parent compound, 8-hydroxyquinoline (B1678124), is a well-established bidentate chelating agent widely used for the analysis of various metal ions. tandfonline.comnih.govresearchgate.net Similarly, derivatives of 8-aminoquinoline (B160924) have been investigated for their metal-binding properties. nih.govnih.gov

However, specific studies detailing the use of this compound as a chelating reagent for the quantitative analysis of trace metals are not prominent in the available scientific literature. The potential chelating behavior would involve the formation of stable complexes with metal ions, which could then be quantified using techniques such as spectrophotometry or fluorometry. The specific selectivity and sensitivity of this compound towards different metal ions would need to be empirically determined through dedicated research.

Extraction and Preconcentration Applications

Chelating agents are frequently employed for the separation and preconcentration of trace metal ions from complex sample matrices prior to their determination by analytical instruments. This process enhances the sensitivity and selectivity of the analysis. Given the anticipated chelating properties of this compound, it could theoretically be used in solvent extraction or solid-phase extraction methods to isolate and concentrate specific metal ions.

The general mechanism would involve the formation of a neutral metal-chelate complex that is soluble in an organic solvent, allowing for its extraction from an aqueous phase. Alternatively, the ligand could be immobilized on a solid support to selectively adsorb metal ions from a solution. Despite this theoretical potential, there is a lack of specific published research demonstrating the application of this compound for the extraction and preconcentration of trace metals.

Integration into Nano Composite Thin Films for Electronic Devices

Quinoline derivatives are known for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices, often due to their electron-carrying capabilities and ability to form stable metal complexes. nih.gov

A thorough search of scientific databases reveals no specific studies on the integration of This compound into nanocomposite thin films for electronic applications. Research in this area typically involves synthesizing and characterizing thin films composed of a polymer or inorganic nanoparticle matrix doped with a functional organic molecule. The properties of such films depend heavily on the specific electronic and structural characteristics of the dopant molecule. While related quinoline compounds have been explored, dedicated research on this compound for this purpose has not been identified.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing 8-Amino-2-methyl-4-quinolinol and its derivatives is a primary area of future research. Traditional synthetic approaches often involve multi-step processes with harsh reaction conditions and the use of expensive or hazardous reagents. Future efforts will likely focus on "green chemistry" principles to minimize environmental impact and improve cost-effectiveness.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts, such as ruthenium-based systems, could lead to more efficient and selective hydrogenation of the quinoline (B57606) carbocycle. researchgate.net Homogeneous metal catalysts like rhodium, ruthenium, and iridium have been used, but overcoming the cost and recovery of these noble metals is a significant challenge. researchgate.net

One-Pot Syntheses: Designing one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, can significantly improve efficiency by reducing the need for intermediate purification steps.

Exploration of Under-Investigated Biological Targets and Pathways

While quinoline derivatives are known for a range of biological activities, including antimicrobial and anticancer properties, the specific biological targets and mechanisms of action of this compound are not yet fully elucidated. ontosight.ai Future research will aim to identify and validate novel biological targets for this compound and its derivatives.

Potential avenues of exploration include:

Enzyme Inhibition: Given that the quinolinol scaffold is known to inhibit metalloproteases, further investigation into the inhibitory activity of this compound against specific enzymes is warranted. scribd.com

Signaling Pathways: Studies focusing on how this compound modulates key cellular signaling pathways could reveal new therapeutic applications. For example, some quinolinol compounds have been identified as activators of TEAD-dependent transcription. researchgate.net

Antiparasitic Activity: The anti-cryptosporidium activity of quinolinol compounds suggests potential for developing new treatments for parasitic diseases. core.ac.uk

Rational Design of Derivatives with Tunable Properties for Specific Applications

The core structure of this compound allows for the rational design of derivatives with tailored properties. By modifying the substituents on the quinoline ring, researchers can fine-tune the compound's electronic, optical, and biological characteristics. researchgate.netgoogle.com

Key strategies for derivative design include:

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and biological evaluation of a library of derivatives will help establish clear SARs, guiding the design of more potent and selective compounds. nih.gov

Introduction of Functional Groups: The introduction of specific functional groups can enhance properties such as solubility, bioavailability, and target-binding affinity. The presence of electron-donating or electron-withdrawing groups on the 8-hydroxyquinoline (B1678124) ligand can control the HOMO and LUMO energies, thereby tuning the emission properties of resulting metal complexes. acs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved pharmacological profiles.

Advanced Computational Modeling for Predictive Understanding

Computational modeling and simulation are becoming indispensable tools in chemical research. For this compound, these methods can provide valuable insights into its behavior and guide experimental work.

Applications of computational modeling include:

Molecular Docking: Simulating the binding of this compound and its derivatives to potential biological targets can help predict binding affinities and modes of interaction. researchgate.net

Quantum Chemical Calculations: These calculations can be used to predict the electronic and optical properties of new derivatives, aiding in the design of materials for applications such as organic light-emitting diodes (OLEDs).

Predictive Toxicology: In silico models can be employed to predict the potential toxicity of new derivatives early in the drug discovery process, reducing the need for extensive animal testing.

Integration with Emerging Technologies in Materials and Sensing

The unique properties of quinoline derivatives make them attractive candidates for integration into advanced materials and sensing technologies. ontosight.ai Future research will likely explore the potential of this compound in these areas.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known for their use in OLEDs. researchgate.net The fluorescent properties of this compound could be harnessed to develop new emissive materials for more efficient and color-tunable displays. ontosight.ai

Chemical Sensors: The ability of the quinolinol scaffold to chelate metal ions can be exploited to develop selective and sensitive chemical sensors for environmental monitoring or medical diagnostics. cymitquimica.com

Functional Polymers: Incorporating this compound into polymer structures could lead to new materials with tailored optical, electronic, or biological properties. google.com

Q & A

Q. What are the optimal synthetic routes for 8-Amino-2-methyl-4-quinolinol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves functionalizing the quinoline core at positions 2, 4, and 7. A common approach includes:

- Step 1: Alkylation or amination of pre-functionalized quinoline precursors (e.g., 4-hydroxyquinoline derivatives) using reagents like NaBH3CN for reductive amination .

- Step 2: Temperature optimization (e.g., reflux in methanol or ethanol) to enhance yield, as excessive heat may degrade sensitive functional groups.

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the pure product .

Key Consideration: Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity threshold) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: 1H/13C NMR to verify substituent positions (e.g., methyl at C2, hydroxyl at C4, amino at C8) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (C10H10N2O; [M+H]+ = 175.0872) .

- Physicochemical Properties:

- Solubility: Test in polar (water, DMSO) and non-polar solvents (chloroform, hexane) to guide assay design. Evidence suggests moderate DMSO solubility (≥10 mM) .

- Stability: Conduct accelerated stability studies (pH 1–12, 25–60°C) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Protocols:

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls across studies.

- Validate purity via orthogonal methods (HPLC, elemental analysis) .

- Meta-Analysis:

- Mechanistic Studies: